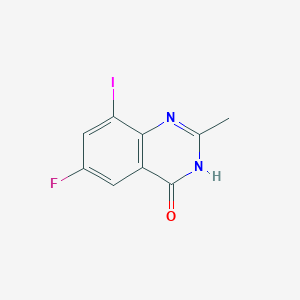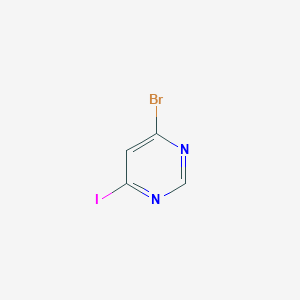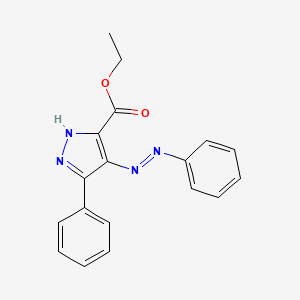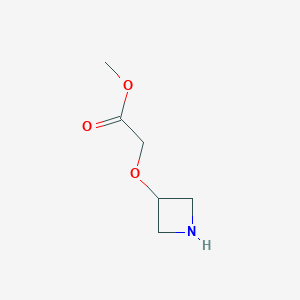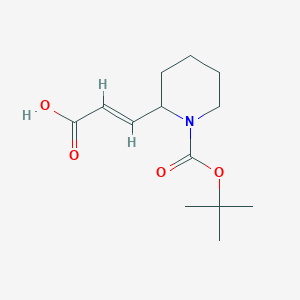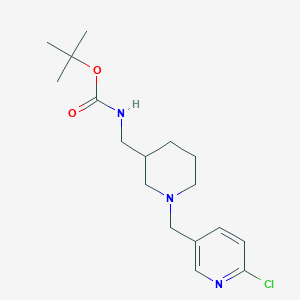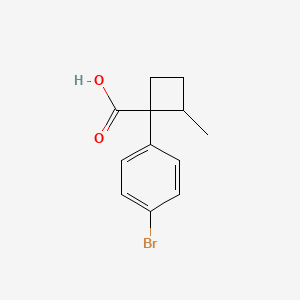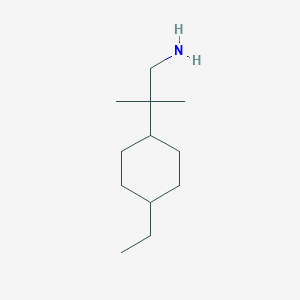
2-(4-Ethylcyclohexyl)-2-methylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Ethylcyclohexyl)-2-methylpropan-1-amine is an organic compound that belongs to the class of cycloalkylamines. This compound features a cyclohexane ring substituted with an ethyl group and a methylpropan-1-amine group. Cycloalkylamines are known for their diverse applications in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethylcyclohexyl)-2-methylpropan-1-amine can be achieved through several methods. One common approach involves the alkylation of cyclohexylamine with 2-bromo-2-methylpropane in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like toluene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and advanced purification techniques are often employed to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(4-Ethylcyclohexyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Wissenschaftliche Forschungsanwendungen
2-(4-Ethylcyclohexyl)-2-methylpropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-Ethylcyclohexyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with enzymes or receptors, modulating their activity. The cyclohexyl and ethyl groups contribute to the compound’s hydrophobic interactions, influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Cyclohexylamine: Lacks the ethyl and methylpropan-1-amine groups, making it less complex.
2-Methylcyclohexylamine: Similar structure but lacks the ethyl group.
4-Ethylcyclohexylamine: Similar structure but lacks the methylpropan-1-amine group.
Uniqueness: 2-(4-Ethylcyclohexyl)-2-methylpropan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the cyclohexyl ring with both ethyl and methylpropan-1-amine groups enhances its versatility in various applications.
Eigenschaften
Molekularformel |
C12H25N |
|---|---|
Molekulargewicht |
183.33 g/mol |
IUPAC-Name |
2-(4-ethylcyclohexyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C12H25N/c1-4-10-5-7-11(8-6-10)12(2,3)9-13/h10-11H,4-9,13H2,1-3H3 |
InChI-Schlüssel |
JMXCIGUEJDHWNO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCC(CC1)C(C)(C)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 5-(aminomethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13078743.png)
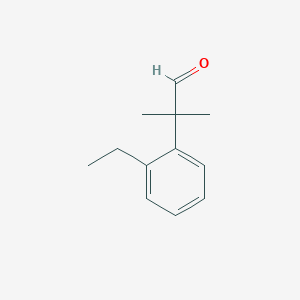
![2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13078757.png)

